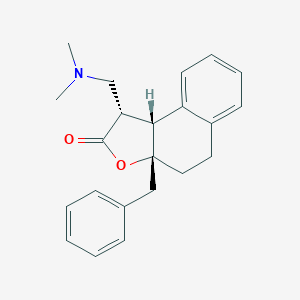
3-Bdamtnf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bdamtnf is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzodiazepines and has been found to have a unique mechanism of action that sets it apart from other benzodiazepines. In
Scientific Research Applications
3-Bdamtnf has been found to have potential applications in various fields of scientific research. It has been studied for its anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of sleep disorders, depression, and anxiety disorders.
Mechanism Of Action
The mechanism of action of 3-Bdamtnf is unique compared to other benzodiazepines. It acts as a positive allosteric modulator of GABA-A receptors, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effect of GABA on the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Bdamtnf have been studied extensively. It has been found to increase the activity of GABAergic neurons in the brain, leading to a decrease in neuronal excitability. This results in its sedative and anxiolytic effects. It has also been found to reduce the frequency and duration of seizures in animal models, indicating its potential anticonvulsant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Bdamtnf for lab experiments is its unique mechanism of action, which sets it apart from other benzodiazepines. This makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of 3-Bdamtnf is its limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for research on 3-Bdamtnf. One area of interest is its potential use in the treatment of anxiety disorders and depression. Another area of interest is its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 3-Bdamtnf and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Bdamtnf is a synthetic compound that has unique properties and potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for researchers. Further research is needed to fully understand its potential applications and to explore new directions for its use.
Synthesis Methods
The synthesis of 3-Bdamtnf involves a multistep process that starts with the reaction of 2-amino-5-bromo-1,3-benzodioxole with ethyl 2-bromoacetate. This reaction yields a key intermediate, which is then subjected to a series of reactions involving reduction, cyclization, and deprotection to yield the final product, 3-Bdamtnf.
properties
CAS RN |
126348-55-8 |
|---|---|
Product Name |
3-Bdamtnf |
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1S,3aR,9bR)-3a-benzyl-1-[(dimethylamino)methyl]-1,4,5,9b-tetrahydrobenzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C22H25NO2/c1-23(2)15-19-20-18-11-7-6-10-17(18)12-13-22(20,25-21(19)24)14-16-8-4-3-5-9-16/h3-11,19-20H,12-15H2,1-2H3/t19-,20+,22-/m1/s1 |
InChI Key |
UOJPFYJGVXXLTP-RZUBCFFCSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1[C@@H]2C3=CC=CC=C3CC[C@@]2(OC1=O)CC4=CC=CC=C4 |
SMILES |
CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |
Canonical SMILES |
CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |
synonyms |
3-BDAMTNF 3-benzyl-1-(dimethylaminomethyl)-3,4,5,9-tetranaphtho(2-1b)(2-1H)-furanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



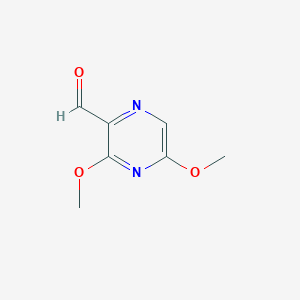
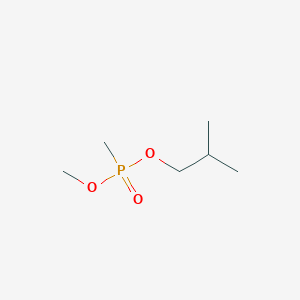
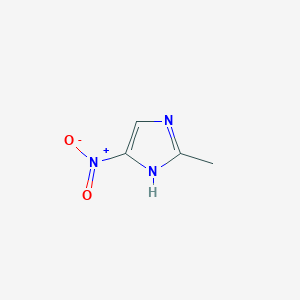
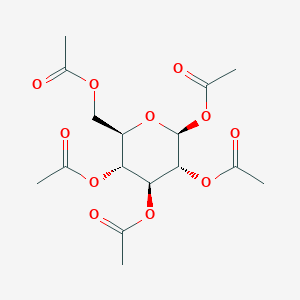
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
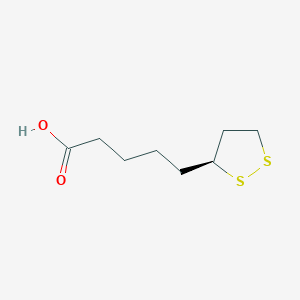
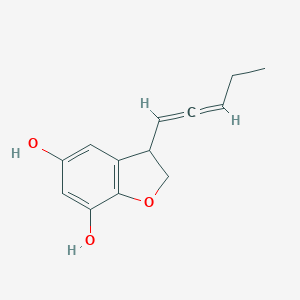
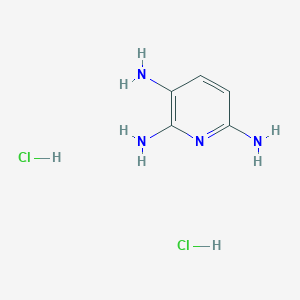
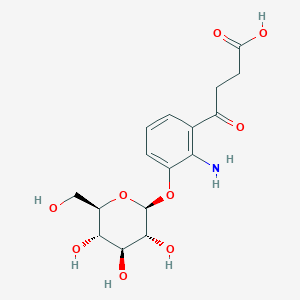
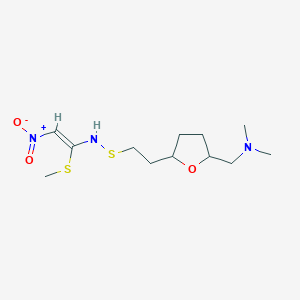

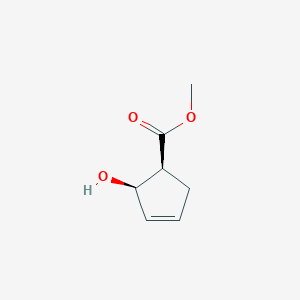

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)